1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(3-(4-morpholinyl)propyl)-1-oxo-
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Overview
Description
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(3-(4-morpholinyl)propyl)-1-oxo- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures, and is further functionalized with a carboxamide group and a morpholinylpropyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(3-(4-morpholinyl)propyl)-1-oxo- typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the complexity of the target molecule. Common synthetic routes may include:
Cyclization Reactions: Formation of the pyridoindole core through cyclization of appropriate precursors.
Amidation Reactions: Introduction of the carboxamide group via reaction with amines or amides.
Functional Group Transformations: Addition of the morpholinylpropyl side chain through alkylation or substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Application of chromatography, crystallization, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(3-(4-morpholinyl)propyl)-1-oxo- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving heterocyclic compounds.
Medicine: As a potential therapeutic agent due to its unique structural features.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(3-(4-morpholinyl)propyl)-1-oxo- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrido(3,4-b)indole-6-carboxamide: A simpler analog without the tetrahydro and morpholinylpropyl modifications.
Indole-3-carboxamide: A related compound with an indole core and a carboxamide group.
Morpholine Derivatives: Compounds containing the morpholine ring, which may have similar biological activities.
Uniqueness
1H-Pyrido(3,4-b)indole-6-carboxamide, 2,3,4,9-tetrahydro-N-(3-(4-morpholinyl)propyl)-1-oxo- is unique due to its combination of a pyridoindole core, a carboxamide group, and a morpholinylpropyl side chain. This structural complexity may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
184691-70-1 |
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Molecular Formula |
C19H24N4O3 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-1-oxo-2,3,4,9-tetrahydropyrido[3,4-b]indole-6-carboxamide |
InChI |
InChI=1S/C19H24N4O3/c24-18(20-5-1-7-23-8-10-26-11-9-23)13-2-3-16-15(12-13)14-4-6-21-19(25)17(14)22-16/h2-3,12,22H,1,4-11H2,(H,20,24)(H,21,25) |
InChI Key |
RKWPADTYZMVVCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)NCCCN4CCOCC4 |
Origin of Product |
United States |
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